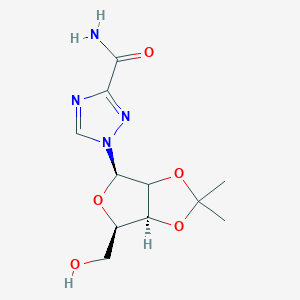

2',3'-Isopropylidene Ribavirin

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYNBSWGHNOGJ-VTUMKUEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732434 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-90-8 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving 2 ,3 Isopropylidene Ribavirin

Strategic Application of Acetonides as Protecting Groups in Nucleoside Synthesis

In nucleoside chemistry, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby directing reactions to specific sites within a molecule. jocpr.com The acetonide group, specifically the isopropylidene ketal, is a widely used protecting group for cis-diol systems, such as the 2' and 3' hydroxyl groups on the ribose moiety of nucleosides like Ribavirin (B1680618). pressbooks.pub

The strategic application of the isopropylidene group offers several advantages:

Ease of Installation and Removal: Acetonides are typically formed by reacting the nucleoside with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. Their removal is generally achieved through mild acidic hydrolysis, ensuring the integrity of other sensitive functional groups in the molecule. pressbooks.pub

Stereochemical Control: The rigid five-membered ring formed by the isopropylidene group locks the furanose ring into a specific conformation. This conformational constraint can influence the stereochemical outcome of subsequent reactions at other positions of the ribose sugar. acs.orgacs.org

Orthogonality: The stability of the acetonide group under various reaction conditions, particularly basic and nucleophilic conditions, allows for selective manipulation of other functional groups. This "orthogonal" protection strategy is crucial in multi-step syntheses. jocpr.comumich.edu

The protection of the 2',3'-hydroxyls as an isopropylidene derivative allows for selective reactions at the 5'-hydroxyl group, such as phosphorylation, acylation, or the introduction of other functional groups, which is a common strategy in the synthesis of nucleoside analogues and prodrugs. wgtn.ac.nz

Classical and Contemporary Approaches to 2',3'-O-Isopropylidene Ribavirin Synthesis

The synthesis of 2',3'-O-Isopropylidene Ribavirin has been approached through various classical and contemporary methods, each with its own set of advantages and challenges.

The classical synthesis of 2',3'-O-Isopropylidene Ribavirin is a multi-step process that begins with the protection of the cis-diols of Ribavirin. This reaction is typically carried out by treating Ribavirin with acetone or a related acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst.

Key aspects of this process include:

Reaction Conditions: The reaction is often performed in an excess of the acetonating agent, which also serves as the solvent, with a catalytic amount of a strong acid like p-toluenesulfonic acid or a Lewis acid.

Stereochemical Integrity: The installation of the isopropylidene group must proceed without affecting the stereochemistry of the chiral centers in the ribose ring. The inherent cis relationship of the 2' and 3' hydroxyl groups in Ribavirin facilitates the formation of the five-membered dioxolane ring.

Regioselectivity: The reaction must selectively protect the 2' and 3' hydroxyls, leaving the primary 5'-hydroxyl group free for further modifications. The higher reactivity of the primary 5'-hydroxyl generally allows for its selective protection with other groups if needed, but the formation of the 2',3'-O-isopropylidene derivative is highly favored due to the proximity of the cis-diols.

A representative synthetic scheme involves the direct acetonation of Ribavirin. In some synthetic routes for more complex analogues, the isopropylidene group is introduced onto a ribose derivative before the triazole ring is formed. nih.govresearchgate.net

In recent years, enzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis for nucleoside modification. tandfonline.comacs.org These approaches offer high selectivity and operate under mild reaction conditions, often reducing the need for extensive protecting group manipulations. mdpi.com

While the direct enzymatic installation of an isopropylidene group is not a common biocatalytic transformation, enzymes play a crucial role in the synthesis of nucleoside analogues where 2',3'-O-Isopropylidene Ribavirin could be a precursor. For instance, nucleoside phosphorylases can be used to transfer a sugar moiety to a modified base in a process called transglycosylation. mdpi.com

Relevant biocatalytic strategies in nucleoside chemistry include:

Enzymatic Phosphorylation: Kinases can selectively phosphorylate the 5'-hydroxyl group of protected nucleosides, a key step in the synthesis of nucleotide analogues. mdpi.com

Lipase-Catalyzed Reactions: Lipases have been employed for the regioselective acylation and deacylation of nucleosides, demonstrating the potential of biocatalysts to differentiate between hydroxyl groups.

Whole-Cell Biotransformations: Engineered microorganisms can be used to perform specific modifications on nucleoside scaffolds.

The integration of biocatalysis with chemical synthesis, a chemoenzymatic approach, holds significant promise for the efficient and sustainable production of complex nucleoside derivatives. nih.govrsc.org

Isolation and Advanced Spectroscopic Methods for Structural Elucidation (Focus on methods)

The isolation and purification of 2',3'-Isopropylidene Ribavirin from the reaction mixture are typically achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common method, using a solvent system such as a mixture of ethyl acetate (B1210297) and cyclohexane. nih.govresearchgate.net

Once isolated, the structural elucidation of the compound relies on a combination of advanced spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for the triazole proton, the anomeric proton (H-1'), the protons of the ribose ring, and the characteristic singlets for the two methyl groups of the isopropylidene moiety. researchgate.netresearchgate.net In Ribavirin itself, the anomeric proton (H-1') resonates around 6.07 ppm, and the triazole proton (H-5) is found at approximately 8.76 ppm. nih.gov

¹³C NMR: Shows the signals for all carbon atoms, including the quaternary carbon of the isopropylidene group and the two equivalent methyl carbons. researchgate.netmdpi.com

2D NMR Techniques: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the structure and the site of the isopropylidene protection. mdpi.comnih.gov These techniques are crucial for unambiguously assigning all signals. outsourcedpharma.com

Mass Spectrometry (MS):

Provides the molecular weight of the compound, confirming the addition of the isopropylidene group to Ribavirin. High-Resolution Mass Spectrometry (HRMS) gives the exact mass, which can be used to determine the elemental composition. researchgate.net The molecular formula of this compound is C₁₁H₁₆N₄O₅, with a molecular weight of 284.27 g/mol . chemicalbook.comnih.gov

Infrared (IR) Spectroscopy:

Can be used to identify functional groups. The disappearance of the broad O-H stretching band for the 2' and 3' hydroxyls and the appearance of C-O stretches associated with the ketal are indicative of successful protection. researchgate.netresearchgate.net

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| Ribavirin | ¹H NMR | Anomeric proton (H-1') at ~6.07 ppm; Triazole proton (H-5) at ~8.76 ppm | nih.gov |

| Mass Spec | Molecular Weight: 244.21 g/mol | nih.gov | |

| This compound | ¹H NMR | Presence of two singlets for the isopropylidene methyl groups. | researchgate.net |

| ¹³C NMR | Signal for the quaternary carbon of the isopropylidene group (~112-114 ppm). | researchgate.net | |

| Mass Spec | Molecular Weight: 284.27 g/mol; Confirms addition of C₃H₆. | chemicalbook.comnih.gov |

Considerations for Preparative Scale Synthesis in Drug Discovery

Scaling up the synthesis of this compound from laboratory to preparative or industrial scale for drug discovery and development presents several challenges and considerations. rsc.org

Process Optimization: Reaction conditions, including solvent choice, catalyst loading, temperature, and reaction time, must be optimized to maximize yield and purity while ensuring safety and cost-effectiveness. The use of less hazardous solvents and reagents is a key aspect of green chemistry. rsc.org

Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents, such as Ribavirin and the acetonating agent, are critical economic factors.

Work-up and Purification: Isolation procedures must be robust, scalable, and efficient. While chromatography is common in the lab, crystallization is often preferred on a larger scale as it is typically more economical and can provide a product of high purity.

Waste Management: The environmental impact of the synthesis is a significant concern. Minimizing waste streams and developing recycling protocols for solvents and catalysts are important aspects of sustainable manufacturing. pharmtech.com

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions, especially when dealing with large quantities.

The development of chemoenzymatic and biocatalytic routes is also a key consideration for large-scale synthesis, as these methods can offer improved efficiency, selectivity, and sustainability compared to purely chemical processes. acs.org The goal is to develop a process that is not only high-yielding but also economically viable and environmentally responsible. mdpi.com

Role of 2 ,3 Isopropylidene Moiety in Prodrug Design and Delivery Research

Chemical Rationale for 2',3'-O-Isopropylidene Protection in Nucleoside Prodrugs

The primary motivation for introducing a 2',3'-O-isopropylidene group onto a nucleoside like ribavirin (B1680618) is to mask the vicinal diol of the ribose sugar. chemrxiv.org This protection serves several key purposes in prodrug design, primarily altering the molecule's physicochemical properties to enhance its therapeutic potential.

This modification also directly impacts the solubility profile of the compound. While increasing lipophilicity, the isopropylidene group can decrease aqueous solubility. mdpi.comlatamjpharm.org However, it often improves solubility in organic solvents, which can be advantageous during synthesis and formulation processes. cymitquimica.com The strategic balance between lipophilicity and aqueous solubility is a delicate but essential aspect of creating a successful prodrug.

Furthermore, the 2',3'-O-isopropylidene group acts as a steric shield , preventing unwanted chemical reactions at the 2' and 3' hydroxyl positions during further chemical modifications at other sites of the molecule. cymitquimica.comnih.gov This selective protection is a cornerstone of synthetic organic chemistry, allowing for the regioselective synthesis of complex nucleoside analogs. acs.org

Finally, this protection strategy can enhance the metabolic stability of the nucleoside analog. nih.gov The 2' and 3'-hydroxyl groups are potential sites for metabolic enzymes to act upon. By blocking these sites, the isopropylidene group can prevent premature degradation of the drug, thereby prolonging its circulation time and increasing the likelihood of reaching its target. nih.gov

Table 1: Physicochemical Properties of Ribavirin vs. 2',3'-Isopropylidene Ribavirin

| Property | Ribavirin | This compound | Rationale for Change |

| Molecular Formula | C8H12N4O5 nih.gov | C11H16N4O5 nih.gov | Addition of the C3H6 isopropylidene group. |

| Molecular Weight | 244.2 g/mol cellsignal.com | 284.27 g/mol nih.gov | Increased due to the added moiety. |

| Lipophilicity (XLogP3) | -2.3 nih.gov | -1.4 nih.gov | The hydrocarbon nature of the isopropylidene group increases lipid solubility. nih.gov |

| Aqueous Solubility | High cellsignal.com | Reduced | The non-polar isopropylidene group decreases interaction with water molecules. mdpi.com |

| Polar Surface Area | 137 Ų nih.gov | 122 Ų nih.gov | Masking of polar hydroxyl groups reduces the overall polar surface area. |

Note: The data presented is compiled from various sources and may have been determined using different experimental or computational methods.

Deprotection Mechanisms and Hydrolytic Stability Studies in Biological Contexts

For a prodrug to be effective, the protecting group must be cleaved in a controlled manner to release the active parent drug at the desired site of action. The 2',3'-O-isopropylidene group is designed to be a temporary shield, and its removal, or deprotection, is a critical step in the drug's mechanism of action.

The primary mechanism for the deprotection of the 2',3'-O-isopropylidene group is acid-catalyzed hydrolysis . nih.govbeilstein-journals.org This acetal (B89532) linkage is generally stable at neutral or slightly alkaline pH but becomes susceptible to cleavage under acidic conditions. nih.govrsc.org The acidic microenvironment found in certain tissues or cellular compartments, such as lysosomes or areas of inflammation, can facilitate this deprotection. meduniwien.ac.at Research has shown that treatment with mild acidic conditions, such as aqueous sulfuric acid or formic acid, can effectively remove the isopropylidene group. beilstein-journals.orgrsc.org

The hydrolytic stability of the 2',3'-isopropylidene moiety is a key parameter studied in biological contexts. In vitro studies often assess the stability of the prodrug in simulated gastric and intestinal fluids, as well as in human plasma, to predict its in vivo fate. meduniwien.ac.at The stability in plasma is particularly important, as premature cleavage in the bloodstream could lead to systemic exposure to the active drug and potential side effects, while also reducing the amount of prodrug that reaches the target tissue. The stability of the isopropylidene group is generally considered to be high at physiological pH. nih.gov

While acid-catalyzed hydrolysis is the main non-enzymatic pathway, the potential for enzymatic cleavage cannot be entirely ruled out, although it is less common for this specific protecting group compared to others like esters. researchgate.net The cellular machinery, particularly esterases, is a primary driver for the activation of many prodrugs. acs.org However, the acetal bond of the isopropylidene group is not a typical substrate for common hydrolases.

Influence on Intracellular Activation and Metabolic Pathways of Ribavirin Analogs

Once inside the target cell, the this compound prodrug must undergo two key transformations to become pharmacologically active: deprotection and phosphorylation. The presence of the isopropylidene group significantly influences these intracellular events.

Following the cleavage of the isopropylidene group to yield the parent ribavirin, the nucleoside analog must be phosphorylated by cellular kinases to its active triphosphate form, ribavirin triphosphate (RTP). nih.govkuleuven.be This process is sequential, producing ribavirin monophosphate (RMP), ribavirin diphosphate (B83284) (RDP), and finally RTP. nih.gov The initial phosphorylation to RMP is often the rate-limiting step in the activation of nucleoside analogs. mdpi.comnih.gov

The 2',3'-isopropylidene moiety, by its very nature, prevents this phosphorylation from occurring as long as it is attached. The hydroxyl groups at the 2' and 3' positions are blocked, and the crucial 5'-hydroxyl group, the primary site of initial phosphorylation, may also be sterically hindered or its reactivity altered by the conformational changes induced by the bulky protecting group. Therefore, deprotection is an absolute prerequisite for the intracellular activation of this compound.

The metabolic pathway of ribavirin itself involves both activation through phosphorylation and degradation pathways. nih.gov Ribavirin can be deribosylated, and the resulting triazole carboxamide can be hydrolyzed. nih.gov By temporarily protecting the ribose moiety, the 2',3'-isopropylidene group can potentially alter the balance between these anabolic (activation) and catabolic (degradation) pathways. By shielding the ribose from enzymatic attack, the prodrug form may be less susceptible to premature degradation, allowing for a greater proportion of the administered dose to be available for activation once deprotection occurs.

Furthermore, the altered lipophilicity of this compound can lead to different patterns of intracellular distribution compared to the parent drug. This could influence which kinase pathways are most readily accessible to the released ribavirin, potentially affecting the efficiency of its conversion to the active triphosphate form. The interaction of ribavirin with key cellular enzymes, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), is central to its antiviral and immunomodulatory effects. cellsignal.comresearchgate.net The efficiency of the entire prodrug-to-active-metabolite conversion process will ultimately determine the intracellular concentration of RTP and, consequently, the pharmacological response.

Investigational Approaches to Targeted Delivery Systems Utilizing Protecting Group Strategies

The use of protecting groups like the 2',3'-isopropylidene moiety is a foundational element of more advanced, targeted drug delivery systems. nih.gov The goal of these systems is to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing toxicity. rsc.org

One investigational approach involves conjugating the protected nucleoside analog to a targeting ligand . mdpi.comnih.gov This ligand could be a peptide, antibody, or small molecule that specifically recognizes and binds to receptors that are overexpressed on the surface of target cells, such as cancer cells or virus-infected cells. beilstein-journals.orgacs.org For example, a peptide that targets a specific receptor on tumor cells could be linked to this compound. meduniwien.ac.at Once the ligand binds to its receptor, the entire conjugate is internalized by the cell. Inside the cell, the linker is designed to be cleaved, and the prodrug is released. Subsequent deprotection of the isopropylidene group and phosphorylation would then lead to the generation of the active drug specifically within the target cell population.

Another strategy involves incorporating the protected nucleoside into nanoparticle-based delivery systems . rsc.orgacs.org The increased lipophilicity of this compound makes it more amenable to encapsulation within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles. rsc.org These nanoparticles can be further engineered for targeted delivery by decorating their surface with specific ligands. nih.gov Nanoparticle delivery can protect the prodrug from degradation in the bloodstream, improve its pharmacokinetic profile, and facilitate its accumulation in target tissues through mechanisms like the enhanced permeability and retention (EPR) effect, which is particularly relevant in cancer therapy.

The development of stimuli-responsive systems is also an active area of research. acs.org These systems are designed to release their drug payload in response to specific triggers present in the target microenvironment, such as a lower pH, the presence of certain enzymes, or a reducing environment. meduniwien.ac.atacs.org A nanoparticle carrying this compound could be designed to be stable at physiological pH but to disassemble and release the prodrug in the acidic environment of a tumor. The acidic conditions would then also facilitate the deprotection of the isopropylidene group, leading to a dual-triggered activation mechanism.

These investigational approaches highlight how the fundamental chemical modification of adding a 2',3'-isopropylidene group can be leveraged within more complex delivery platforms to achieve highly specific and controlled drug action.

Structural Modifications and Structure Activity Relationship Sar Studies Enabled by 2 ,3 Isopropylidene Ribavirin

Synthesis of Diverse Ribavirin (B1680618) Analogs via 2',3'-Isopropylidene Intermediates

The isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose moiety allows for targeted chemical transformations at the C5' position and the glycosidic bond, as well as modifications to the sugar ring itself.

The protection of the 2' and 3' hydroxyl groups with an isopropylidene acetal (B89532) enables selective modifications at the C5' position of the ribose sugar. This has been a key strategy for creating a variety of ribavirin analogs with altered pharmacokinetic and pharmacodynamic properties. For instance, after protection, the primary 5'-hydroxyl group can be subjected to esterification to yield derivatives like C5'-OH esters. acs.orgnih.gov This approach allows for the introduction of various functional groups at the C5' position, which can influence the molecule's polarity, solubility, and interaction with biological targets.

The 2',3'-O-isopropylidene protection is a cornerstone in the synthesis of glycosyl derivatives and other sugar-modified analogs of ribavirin. This strategy has been employed in the synthesis of 1,2,3-triazole ribonucleosides where glycosylation of silylated dimethyl 1,2,3-triazole-4,5-dicarboxylate with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in the presence of a catalyst like TMS triflate yields the desired β-nucleosides. nih.gov Subsequent ammonolysis and deprotection steps lead to the final dicarboxamide analogs. nih.gov This approach highlights the importance of protecting groups in directing the stereochemistry of the glycosidic bond formation. Furthermore, the synthesis of acyclic analogs has been explored, where the ether oxygen atom that mimics the ribose O4' was found to be crucial for antiviral activity. nih.gov Specifically, an acyclic analog with a hydroxyl group equivalent to the ribose 5'-OH demonstrated the highest activity among the studied compounds, while lengthening the alkyl side chain diminished this activity. nih.gov

The quest for more stable and potent ribavirin analogs has led to the development of C-nucleosides and carbobicyclic derivatives. C-nucleosides, where the nitrogenous base is connected to the ribose moiety via a C-C bond instead of a C-N bond, are noted for their increased stability in biological fluids. nih.govbeilstein-journals.org An efficient synthesis of 2'-Me-C-nucleoside analogs of ribavirin has been described, utilizing an indium-mediated alkynylation and a 1,3-dipolar cyclization as key steps. nih.govnih.govbeilstein-journals.org

Carbobicyclic analogs represent another significant modification, where the ribose ring is replaced by a bicyclic carbon framework to lock the molecule in a biologically active conformation. acs.orgnih.govbiorxiv.org A divergent synthetic route featuring an intermolecular Diels-Alder reaction has been successfully used to create novel bicyclo[4.3.0]nonene nucleoside analogs. acs.orgnih.gov These carbobicyclic analogs of the ribavirin type have shown promising antiviral activity with low cytotoxicity. acs.org The synthesis of these complex structures often involves the use of a 2',3'-O-isopropylidene protected precursor derived from (L)-ribose. biorxiv.org

Impact of Isopropylidene Protection on Subsequent Chemical Reactivity and Derivatization

The presence of the 2',3'-isopropylidene group significantly influences the reactivity of the ribavirin molecule, enabling selective chemical transformations. This protecting group sterically hinders the approach of reagents to the 2' and 3' positions, thereby directing reactions to other parts of the molecule, such as the 5'-hydroxyl group or the triazole ring. acs.orgnih.gov

For example, in the synthesis of carbobicyclic analogs, the isopropylidene acetal group directs the stereochemical outcome of reactions like the Diels-Alder reaction by creating steric hindrance on one face of the molecule. acs.org This leads to the preferential formation of a single isomer. acs.org Following the desired modifications, the isopropylidene group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in an aqueous methanolic solution, to yield the final deprotected nucleoside analogs. acs.orgnih.gov The differential hydrolysis rates of isomers can also be influenced by the presence and position of the protecting group. nih.gov

Conformational Analysis and Stereochemical Impact on Analog Biological Activity

The three-dimensional structure and stereochemistry of ribavirin analogs play a crucial role in their biological activity. The ribose moiety of ribavirin can adopt different conformations, and the orientation of the substituents can significantly affect how the molecule interacts with its biological targets. naun.org

Structure-activity relationship studies of 2'-C-methylnucleosides have revealed that for optimal efficacy against viruses like HCV, the methyl substituent must be in the 2'-position and on the β face of the ribose ring. nih.govbeilstein-journals.org The activity decreases if the methyl group is on the α face, in the 3'-position, or if a bulkier ethyl group is used. nih.govbeilstein-journals.org

In the case of carbobicyclic analogs, the rigid bicyclic core is designed to mimic the natural conformation of ribonucleosides, which is thought to be essential for their biological activity. acs.orgnih.govbiorxiv.org X-ray crystal structure analysis of a carbobicyclic ribavirin analog confirmed a conformation nearly identical to that of ribose-based ribavirin, albeit slightly twisted. biorxiv.orgbiorxiv.orgbiorxiv.org This conformational lock is believed to contribute to their potent antiviral effects. biorxiv.org Furthermore, nuclear Overhauser effect (NOE) studies and characteristic NMR chemical shifts are used to confirm the relative configuration of these analogs. acs.orgbiorxiv.org

Elucidation of Structural Determinants for Antiviral and Anticancer Potency in Derived Ribavirin Analogs

The extensive synthesis of ribavirin analogs has provided valuable insights into the structural features required for antiviral and anticancer activity. For antiviral potency, the 1,2,4-triazole (B32235) ring, the carboxamide group, and the β-D-ribofuranosyl moiety are considered pivotal. news-medical.net Modifications to the heterocyclic base of ribavirin have yielded derivatives with potential as next-generation antiviral and antitumor agents. finechem-mirea.ru

Systematic reviews of ribavirin analogs have highlighted the structure-activity relationship (SAR) correlations. finechem-mirea.ru For instance, certain 5-substituted ribavirin analogs have demonstrated significant antiviral and anticancer activity, with the nature of the substituent at the C5 position of the triazole ring being a key determinant of their biological profile. researchgate.net The introduction of arylethynyl groups at the C5 position has led to compounds with potent anti-HCV activity and apoptosis-inducing antiproliferative effects against pancreatic cancer cells. researchgate.net

In the context of carbobicyclic analogs, derivatives have shown excellent anti-RSV activity, with some being significantly more potent than ribavirin itself. acs.org The high selectivity and low cytotoxicity of these compounds suggest a wide therapeutic window. acs.org The antiviral activity is not limited to ribavirin-type analogs, as corresponding carbobicyclic uridine (B1682114) analogs also exhibit antiviral effects, indicating that the carbobicyclic core itself is a critical contributor to the observed biological activity. acs.orgbiorxiv.org

The anticancer potential of ribavirin and its analogs is also an area of active research. beilstein-journals.orgresearchgate.net The antitumor activity of some analogs has been linked to the inhibition of the eukaryotic translation initiation factor (eIF4E). researchgate.net Molecular docking studies suggest that alkyl/aryloxymethyl derivatives of ribavirin may exert their anticancer effects by interfering with eIF4E assembly. nih.gov

Mechanistic Investigations of Ribavirin and Its Analogs Post Deprotection

Intracellular Metabolism of Ribavirin (B1680618) and Analogs and Phosphorylation Pathways

The transformation of ribavirin into its active forms is a critical first step in its antiviral activity. This process is initiated by host cell enzymes.

Upon entering the host cell, ribavirin is phosphorylated by cellular kinases to ribavirin-5'-monophosphate (RMP), ribavirin-5'-diphosphate (RDP), and the key active metabolite, ribavirin-5'-triphosphate (RTP). This three-step phosphorylation is essential for the compound's therapeutic effects. The initial conversion to RMP is the rate-limiting step in this metabolic cascade.

Adenosine kinase is a key enzyme responsible for the initial phosphorylation of ribavirin to RMP. nih.govmdpi.com However, studies have also identified cytosolic 5'-nucleotidase II as another enzyme capable of catalyzing this crucial first step. nih.govmdpi.com The involvement of multiple enzymes in the anabolism of ribavirin highlights the complexity of its intracellular activation.

Molecular Mechanisms of Antiviral Action of Active Ribavirin Metabolites

The phosphorylated metabolites of ribavirin exert their antiviral effects through a variety of mechanisms that disrupt viral replication and propagation.

Ribavirin-5'-monophosphate (RMP) is a potent competitive inhibitor of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.netmdpi.comproteopedia.org This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides. researchgate.netmdpi.com By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA synthesis. mdpi.comproteopedia.org This depletion hinders the replication of a wide range of viruses.

Ribavirin-5'-triphosphate (RTP) can act as a substrate for viral RNA-dependent RNA polymerases (RdRp), the enzymes responsible for replicating the genomes of many RNA viruses. nih.govnih.gov As a guanosine analog, RTP can be incorporated into the growing viral RNA chain. nih.gov This incorporation can interfere with viral replication by causing chain termination or by acting as a competitive inhibitor of the natural nucleotide GTP. nih.gov

One of the most significant mechanisms of ribavirin's antiviral action is the induction of lethal mutagenesis. nih.govmdpi.com When RTP is incorporated into the viral genome, it can base-pair with either cytosine or uracil, leading to an increased rate of mutations during subsequent rounds of replication. nih.govnih.gov This accumulation of mutations can exceed the virus's error threshold, leading to a phenomenon known as "error catastrophe," where the viral population becomes non-viable due to the overwhelming number of deleterious mutations. mdpi.com

Inhibition of Viral mRNA Capping and Processing

One of the well-documented antiviral mechanisms of Ribavirin, subsequent to its conversion to Ribavirin triphosphate (RTP), is the potent inhibition of viral messenger RNA (mRNA) capping. This process is crucial for the stability and translation of viral mRNA in many DNA and RNA viruses. The 5' cap structure, typically a 7-methylguanosine (B147621) (m7G) moiety, is essential for the initiation of protein synthesis.

Ribavirin triphosphate acts as a competitive inhibitor of the viral enzyme mRNA guanylyltransferase. This enzyme is responsible for transferring a guanosine monophosphate (GMP) molecule to the 5' end of the nascent viral RNA chain, a critical step in forming the cap structure. By competing with the natural substrate, guanosine triphosphate (GTP), RTP effectively halts the capping process. This inhibition results in the production of uncapped or abnormally capped viral mRNAs, which are then either degraded by host cell nucleases or are not efficiently translated into viral proteins, thus suppressing viral replication. This mechanism helps explain the broad-spectrum antiviral activity of Ribavirin against a wide array of viruses that rely on a capped mRNA structure for their life cycle.

Table 1: Enzymes in Viral mRNA Capping Targeted by Ribavirin Triphosphate (RTP)

| Enzyme Target | Action of RTP | Consequence for Virus |

|---|---|---|

| mRNA Guanylyltransferase | Competitive inhibition | Prevents formation of the GpppN cap structure |

| mRNA (guanine-7N-)-methyltransferase | Inhibition | Blocks methylation of the guanine (B1146940) cap |

Mechanisms of Anticancer Activity for Ribavirin and Specific Analogs in Pre-clinical Settings

In pre-clinical research, Ribavirin has demonstrated significant anticancer properties, operating through distinct pathways that differ from its primary antiviral mechanisms. These activities are primarily linked to its ability to interfere with key cellular processes that are often dysregulated in cancer.

Protein Kinase Inhibition Pathways

The anticancer effects of Ribavirin are partly attributed to its ability to indirectly modulate critical signaling pathways that promote cancer cell proliferation and survival. researchgate.net While not a direct inhibitor of protein kinases, Ribavirin's activity can lead to downstream effects on these pathways. Research indicates that Ribavirin treatment can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically affecting components like ERK and MNK1. researchgate.net Additionally, it has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov These pathways are central regulators of cell growth, differentiation, and apoptosis. By disrupting these signaling cascades, Ribavirin can impede cell cycle progression and reduce the expression of genes involved in cell proliferation. researchgate.netnih.gov

Pre Clinical Antiviral and Anticancer Efficacy Studies of Ribavirin Analogs Derived from 2 ,3 Isopropylidene Ribavirin

Comparative Efficacy and Selectivity of Novel Analogs vs. Parental Ribavirin (B1680618) in Pre-clinical Studies

Pre-clinical evaluations of Ribavirin analogs derived from 2',3'-Isopropylidene Ribavirin have yielded a spectrum of results, with some analogs demonstrating superior, comparable, or diminished activity compared to the parent compound. These studies are crucial for identifying promising candidates for further development. The modifications, primarily at the 5'-position of the ribose moiety, have been shown to significantly influence the antiviral and anticancer potency and selectivity of the resulting molecules.

In the realm of antiviral research, a notable study focused on the synthesis of carbobicyclic analogues of Ribavirin, which exhibited significantly enhanced antiviral activity against Respiratory Syncytial Virus (RSV) compared to Ribavirin. biorxiv.org In fact, some of these novel compounds were found to be up to 16 times more potent than the parent drug, highlighting the potential of modifying the ribose core to improve antiviral efficacy. biorxiv.org Conversely, modifications at the 2' and 3' positions have not always been successful. For instance, the 2'(3')-O-methyl derivatives of Ribavirin were found to be inactive against several viruses in cell culture, unlike the parent compound. nih.gov This suggests that the hydroxyl groups at these positions are critical for the antiviral activity of Ribavirin. nih.gov

In the context of anticancer research, various triazole analogs of Ribavirin have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. One study reported the synthesis of 1,2,3- and 1,2,4-triazolyl analogs with modifications at the carboxamide moiety. nih.gov While these analogs were found to be less potent than Ribavirin in cytotoxicity assays against MCF-7 and MDA-MB-231 breast cancer cells, the research provided valuable insights into the structure-activity relationship of these compounds. nih.govbohrium.com Another area of investigation has been the development of phosphorylated derivatives of Ribavirin, which have demonstrated high cytotoxicity against lung cancer cell lines (NCI-H69). news-medical.net

The selectivity of these novel analogs is a critical parameter in pre-clinical assessment. An ideal candidate should exhibit high potency against the target virus or cancer cell while showing minimal toxicity to host cells. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50), is a key measure of this selectivity. For example, while some novel carbobicyclic Ribavirin analogs showed potent antiviral activity, their development would also depend on demonstrating a favorable therapeutic index. biorxiv.org

The following interactive data tables summarize the comparative pre-clinical efficacy of selected Ribavirin analogs versus the parental Ribavirin against various viral and cancer targets.

Interactive Data Table: Comparative Antiviral Efficacy of Ribavirin Analogs

| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Therapeutic Index (TI) | Reference |

| Ribavirin | Respiratory Syncytial Virus (RSV) | - | - | - | biorxiv.org |

| Carbobicyclic Analog 1 | Respiratory Syncytial Virus (RSV) | - | >16x more potent than Ribavirin | - | biorxiv.org |

| 2'(3')-O-methyl Ribavirin | Various Viruses | Cell Culture | Inactive | - | nih.gov |

Interactive Data Table: Comparative Anticancer Efficacy of Ribavirin Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ribavirin | MCF-7 (Breast) | - | nih.govbohrium.com |

| 1,2,3-Triazolyl Analog | MCF-7 (Breast) | Less potent than Ribavirin | nih.govbohrium.com |

| 1,2,4-Triazolyl Analog | MCF-7 (Breast) | Less potent than Ribavirin | nih.govbohrium.com |

| Ribavirin | MDA-MB-231 (Breast) | - | nih.govbohrium.com |

| 1,2,3-Triazolyl Analog | MDA-MB-231 (Breast) | Less potent than Ribavirin | nih.govbohrium.com |

| 1,2,4-Triazolyl Analog | MDA-MB-231 (Breast) | Less potent than Ribavirin | nih.govbohrium.com |

| Phosphorylated Ribavirin Derivatives | NCI-H69 (Lung) | Highly cytotoxic | news-medical.net |

These pre-clinical findings underscore the importance of continued structure-activity relationship studies to design and develop next-generation Ribavirin analogs with improved therapeutic profiles. The use of this compound as a versatile synthetic intermediate will likely continue to play a pivotal role in these endeavors.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Novel Nucleoside Analog Libraries

The synthesis of nucleoside analogs has traditionally been a complex and challenging field. mdpi.com However, recent innovations in synthetic chemistry and biocatalysis are paving the way for the more efficient and sustainable preparation of diverse libraries of these high-value compounds. rsc.orgresearchgate.net These advancements are critical for exploring the vast chemical space around core structures like ribavirin (B1680618).

Modern synthetic strategies are moving beyond traditional glycosylation routes, which often involve harsh conditions and multiple protection-deprotection steps. rsc.orgnews-medical.net Key areas of innovation include the integration of biocatalysis, where enzymes are used to perform specific chemical transformations with high stereo- and regioselectivity under mild conditions. mdpi.comresearchgate.net For instance, enzymes like purine (B94841) nucleoside phosphorylases (PNPs) can catalyze the "one-pot" synthesis of ribavirin and its analogs, streamlining the production process. mdpi.com Another promising area is the development of C-nucleoside analogs, where the nucleobase is linked to the sugar via a carbon-carbon bond, which enhances metabolic stability. rsc.orgresearchgate.net Novel methods, such as indium-mediated alkynylation followed by cycloaddition, are being developed to access these stable analogs. researchgate.net

These advanced methodologies enable the rapid generation of extensive nucleoside analog libraries. By modifying the sugar, the nucleobase, or the linkage between them, researchers can systematically investigate structure-activity relationships, leading to the identification of compounds with enhanced biological properties. rsc.orgnih.gov

| Synthetic Methodology | Description | Advantages | Relevance to Ribavirin Analogs |

| Biocatalysis (Enzymatic Synthesis) | Use of isolated enzymes (e.g., Purine Nucleoside Phosphorylases) to catalyze the formation of the glycosidic bond. mdpi.com | High stereo- and regioselectivity, mild reaction conditions, fewer synthetic steps, environmentally friendly. mdpi.com | Enables efficient "one-pot" synthesis of ribavirin and related structures from precursors. mdpi.com |

| C-Nucleoside Synthesis | Formation of a C-C bond between the sugar and the nucleobase, often via methods like alkynyl glycosylation. researchgate.net | Creates analogs with greater metabolic stability against enzymatic cleavage in biological systems. rsc.org | Development of ribavirin C-nucleoside analogs with potential for improved bioavailability and duration of action. researchgate.net |

| Click Chemistry | Utilizes highly efficient and specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to link molecular fragments. tandfonline.com | High yields, simple reaction conditions, and a wide tolerance of functional groups. | Used to prepare 1,2,3-triazolyl analogs of ribavirin by modifying the nucleobase to explore new biological activities. tandfonline.comresearchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Enhanced reaction control, improved safety, and potential for scalability. researchgate.net | Offers a scalable and efficient method for key steps in the synthesis of complex nucleoside precursors. researchgate.net |

High-Throughput Screening and Computational Drug Design for Next-Generation Analogs

The discovery of next-generation nucleoside analogs is being significantly accelerated by the integration of high-throughput screening (HTS) and computational drug design. These technologies allow for the rapid evaluation of large chemical libraries and the rational design of molecules with desired therapeutic properties, moving beyond the limitations of traditional, low-throughput methods. nih.gov

HTS platforms enable the testing of thousands of compounds simultaneously to identify potential drug candidates. selleckchem.com In the context of nucleoside analogs, fluorescence-based assays are commonly employed. nih.govnih.gov For example, environment-sensitive fluorescent nucleoside probes can be designed to bind to a target enzyme; a potential inhibitor will displace the probe, causing a measurable change in the fluorescence signal. nih.gov Semi-automated HTS assays using liquid handling robots have also been developed to screen for the activity of nucleoside kinases, which are essential for activating nucleoside analog prodrugs within cells. mdpi.com

Complementing HTS, computational drug design and molecular modeling provide powerful tools for the in silico screening and optimization of drug candidates. nih.gov By simulating the interaction between a potential drug molecule and its biological target (e.g., a viral polymerase), researchers can predict binding affinity and identify key structural features required for activity. researchgate.netnih.gov This approach allows for the rational design of novel ribavirin analogs with improved potency or specificity. For instance, computational methods can predict how modifications to the triazole ring or the ribose sugar of a ribavirin analog might enhance its binding to a viral enzyme, guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

| Technology | Application in Nucleoside Analog Discovery | Example/Method |

| High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds for biological activity against a specific target. nih.govselleckchem.com | Fluorescence-based competitive binding assays using environment-sensitive nucleoside probes. nih.govnih.gov |

| Semi-Automated Screening | Using robotics to increase the speed and accuracy of screening assays for enzymes involved in drug activation. mdpi.com | Luciferase-based assays in 96-well plates to screen substrate specificity of nucleoside kinases. mdpi.com |

| Molecular Docking | Computationally predicting the preferred orientation and binding affinity of a molecule to a target protein. nih.gov | In silico modeling of novel 1,2,3-triazole ribavirin analogs binding to viral reverse transcriptase. researchgate.net |

| Molecular Dynamics Simulations | Simulating the movement and interaction of a drug-target complex over time to assess stability and binding characteristics. nih.gov | Characterizing the interactions between ribavirin and putative cancer-related protein targets. nih.gov |

| Matrix Completion Algorithms | Using existing drug-virus association data to predict which drugs might be effective against new or mutated viruses. nih.gov | Predicting the activity of ribavirin and other antivirals against emerging viruses based on genomic and chemical structure data. nih.gov |

Exploration of New Therapeutic Indications for Ribavirin Analogs Beyond Established Antiviral Roles

While ribavirin is a well-established broad-spectrum antiviral agent, a growing body of research is revealing the potential of ribavirin and its analogs to treat a range of non-viral diseases, most notably cancer. nih.govjohnshopkins.edu This repurposing effort is driven by the discovery that these compounds can modulate cellular pathways that are critical for tumor growth and survival. cancelcancer.co.za

The primary anticancer mechanism identified for ribavirin is the inhibition of the eukaryotic translation initiation factor eIF4E. nih.govcancelcancer.co.za This protein is often overexpressed in various cancers, including acute myeloid leukemia (AML) and breast cancer, and plays a crucial role in translating mRNAs that encode for growth-promoting proteins. nih.govjohnshopkins.edu By targeting eIF4E, ribavirin can impede oncogenic transformation and induce cancer cell death. nih.gov Clinical studies have demonstrated that ribavirin treatment can lead to significant clinical benefits in some patients with poor-prognosis AML. nih.gov Furthermore, novel synthetic analogs of ribavirin have been developed and tested for cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, showing potential for development as anticancer agents. tandfonline.comresearchgate.net

Beyond oncology, there is emerging interest in the application of ribavirin analogs for neurological and autoimmune disorders. Studies have investigated the effects of ribavirin on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.gov In these studies, ribavirin, sometimes in combination with other agents like tiazofurin (B1684497), was found to ameliorate clinical signs and reduce central nervous system inflammation, demyelination, and axonal damage. nih.gov Other research has explored the use of ribavirin to inhibit Borna disease virus (BDV) proliferation in the brain, suggesting a potential role in treating certain viral-induced neurological diseases. scholbach.de

| Therapeutic Area | Proposed Mechanism of Action | Key Research Findings |

| Oncology (e.g., Acute Myeloid Leukemia, Breast Cancer) | Inhibition of eukaryotic translation initiation factor eIF4E, disrupting the translation of oncogenic proteins. nih.govcancelcancer.co.za | Ribavirin has shown clinical benefit in poor-prognosis AML patients. nih.gov Synthetic analogs exhibit cytotoxic effects against breast cancer cell lines. tandfonline.com |

| Autoimmune Disorders (e.g., Multiple Sclerosis) | Anti-inflammatory and immunomodulatory properties. nih.gov | In an animal model of MS, a combination of ribavirin and tiazofurin suppressed disease progression, prevented demyelination, and reduced axonal loss. nih.gov |

| Neurological Diseases | Direct inhibition of viral replication within the central nervous system; modulation of neuroinflammation. scholbach.degums.ac.ir | Ribavirin was shown to inhibit Borna disease virus proliferation and prevent fatal neurological symptoms in an animal model. scholbach.de |

Strategies for Overcoming Antiviral Resistance and Enhancing Therapeutic Efficacy of Nucleoside-Based Agents

A major challenge in antiviral therapy is the emergence of drug-resistant viral strains, which can render treatments ineffective. Viruses, particularly RNA viruses with their high mutation rates, can evolve to evade the inhibitory effects of nucleoside analogs. nih.gov Consequently, a significant area of research is focused on understanding the mechanisms of resistance and developing strategies to overcome them.

Resistance to nucleoside analogs typically arises from mutations in the viral enzymes that are the drug's target, such as viral DNA or RNA polymerases. nih.govbenthamdirect.com These mutations can work in two main ways: (i) by altering the enzyme's active site to better discriminate between the nucleoside analog and the natural nucleotide substrate, thereby preventing the drug's incorporation into the growing nucleic acid chain, or (ii) by enhancing the enzyme's ability to remove an already incorporated chain-terminating drug molecule. benthamdirect.comyoutube.com Resistance can also develop through reduced uptake of the drug into host cells, for example, via downregulation of cellular nucleoside transporters. asm.org

To combat resistance, several strategies are being pursued. Combination therapy, which involves using multiple drugs that target different viral proteins or pathways simultaneously, is a cornerstone of modern antiviral treatment. nih.gov This approach significantly reduces the probability of a virus developing mutations that confer resistance to all drugs in the regimen at once. Another key strategy is the development of next-generation nucleoside analogs designed to be effective against known resistant strains. This involves creating molecules that can bind to mutated enzymes or that have different mechanisms of action. Prodrugs, such as viramidine (a prodrug of ribavirin), are also being developed to enhance drug delivery to target organs like the liver, thereby increasing local drug concentrations and therapeutic efficacy while potentially reducing systemic side effects. news-medical.net

| Resistance Mechanism | Description | Strategy to Overcome |

| Target Enzyme Mutation (Discrimination) | Mutations in the viral polymerase reduce its ability to incorporate the nucleoside analog compared to the natural substrate. benthamdirect.com | Design of new analogs that can bind effectively to mutated polymerases; combination therapy. nih.gov |

| Target Enzyme Mutation (Excision) | Mutations enhance the polymerase's ability to remove the chain-terminating nucleoside analog after incorporation. benthamdirect.com | Development of non-obligate chain terminators or analogs that are more difficult for the enzyme to remove. nih.gov |

| Reduced Drug Activation | Mutations in viral kinases (e.g., thymidine (B127349) kinase in herpesviruses) prevent the initial phosphorylation step required to activate the nucleoside analog prodrug. wikipedia.org | Use of drugs that do not require activation by viral enzymes (e.g., nucleotide analogs) or switching to a different nucleoside analog. nih.govwikipedia.org |

| Reduced Cellular Uptake | Host cells acquire resistance by reducing the activity of nucleoside transporters (e.g., ENT1), thereby limiting the amount of drug that enters the cell. asm.org | Development of prodrugs with improved membrane permeability or use of agents that modulate transporter activity. asm.orgnews-medical.net |

常见问题

Q. What is the role of 2',3'-Isopropylidene Ribavirin in synthetic routes for antiviral nucleoside analogs?

Answer: this compound serves as a critical intermediate in the synthesis of ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). The isopropylidene group protects the ribose moiety during condensation and cyclization steps. For example, in one synthesis route, carbamohydrazonoyl cyanide reacts with protected D-ribose to form a triazole intermediate, which undergoes nitrile hydration and deprotection to yield ribavirin . Key methodological considerations include:

- Protection/Deprotection Efficiency : Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions during isopropylidene removal.

- Analytical Validation : Use HPLC or NMR to confirm intermediate purity at each step.

Q. How does the isopropylidene group influence Ribavirin's stability during preclinical studies?

Answer: The isopropylidene group enhances stability by preventing premature degradation of the ribose moiety in acidic or enzymatic environments. Methodological approaches to assess stability include:

Q. What in vitro assays are suitable for evaluating the antiviral activity of Ribavirin derivatives?

Answer: Standard assays include:

- Plaque Reduction Assays : Measure IC50 values in Vero E6 or Caco-2 cells infected with RNA viruses (e.g., SARS-CoV-2, Lassa virus) .

- qRT-PCR and Flow Cytometry : Quantify viral RNA (e.g., TMPRSS2 mRNA suppression by ribavirin) and protein expression post-treatment .

- Cytotoxicity Screening : Use MTT assays to determine CC50 and selectivity indices (SI = CC50/IC50) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ribavirin's efficacy across clinical and preclinical studies?

Answer: Conflicting data (e.g., reduced viremia in mice but not humans for CCHFV ) require:

- Meta-Analysis of Heterogeneous Data : Apply PRISMA guidelines to evaluate bias in retrospective studies and case series .

- Mechanistic Deconvolution : Compare host-virus interactions (e.g., immune response modulation in mice vs. humans) using single-cell RNA sequencing .

- Dose Optimization : Conduct PK/PD modeling to align preclinical dosing (mg/kg) with human equivalent doses (e.g., 10–15 µM in vitro vs. 1–2 g/day clinically) .

Q. What strategies enhance Ribavirin's synergistic effects in combination therapies?

Answer:

- Rational Drug Pairing : Combine Ribavirin with direct-acting antivirals (e.g., sofosbuvir/velpatasvir) or immunomodulators (e.g., favipiravir) to target multiple viral replication stages .

- Resistance Mitigation : Use ribavirin to delay resistance emergence in HCV genotype 3 by incorporating RAS (resistance-associated substitution) testing in trial designs .

- Host-Targeted Adjuvants : Co-administer ribavirin with agents that upregulate interferon signaling (e.g., pegylated IFN-α) to amplify antiviral responses .

Q. How can computational tools improve the design of Ribavirin analogs with enhanced efficacy?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between ribavirin derivatives and viral polymerases (e.g., HCV NS5B) to predict binding affinity .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with antiviral activity using datasets from analogs like 2'-CMC and arbidol .

- In Silico Screening : Leverage platforms like the World Community Grid to identify ribavirin derivatives with activity against emerging viruses (e.g., yellow fever) .

Q. What ethical and methodological challenges arise in clinical trials for Ribavirin-based therapies?

Answer:

- Informed Consent Complexity : Address literacy barriers by providing multilingual consent forms and simplified summaries of risks (e.g., hemolytic anemia) .

- Bias Mitigation : Use adaptive trial designs (e.g., factorial RCTs) to evaluate ribavirin against best supportive care and newer antivirals .

- Endpoint Selection : Prioritize virological (e.g., SVR rates) over surrogate endpoints (e.g., viral load) to align with WHO elimination goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。